molecular formula C19H18F3NOS B1343394 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone CAS No. 898763-46-7

3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

Cat. No. B1343394
CAS RN: 898763-46-7
M. Wt: 365.4 g/mol
InChI Key: MQMSNZQSIXQJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with morpholine or thiomorpholine groups. For instance, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving the use of morpholine derivatives and phosphite reagents.

Molecular Structure Analysis

X-ray crystallography was used to determine the structure of the synthesized compound in paper . The crystal was found to be triclinic with specific unit cell constants. The interatomic distances indicated the presence of C=C double bonds within the thiophene ring. This level of structural detail suggests that a similar approach could be used to analyze the molecular structure of 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone.

Chemical Reactions Analysis

The reactivity of thiobenzophenone with diazomethane was studied, leading to the formation of thiadiazoline and subsequently (diphenylmethylidenesulfonio)methanide, which undergoes cycloadditions with electrophilic C,C multiple bonds . This indicates that the benzophenone moiety in the compound of interest may also exhibit reactivity towards nucleophiles and could participate in cycloaddition reactions.

Physical and Chemical Properties Analysis

The papers do not directly discuss the physical and chemical properties of this compound. However, the properties of related compounds, such as solubility, melting points, and reactivity, can be inferred from the synthesis and structural analysis. For example, the crystallographic data provide insights into the density and molecular geometry, which are important for understanding the physical properties . The chemical reactivity observed in the formation of heterocyclic compounds from phenyl(trichloromethyl)carbinol and nucleophilic sulfur-containing reagents suggests that the thiomorpholine group in the compound of interest may also facilitate the formation of heterocycles .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthetic Chemistry : Thiomorpholine derivatives are synthesized for various purposes, including exploring their physical and chemical properties. For instance, the synthesis, crystal structure, and vibrational properties of specific thiomorpholine-containing compounds have been studied to understand their conformational stability and intermolecular interactions, which are essential for designing molecules with desired physical and chemical characteristics (Sun et al., 2021).
  • Crystallography and Vibrational Spectroscopy : Research on thiomorpholine derivatives often includes detailed crystallographic analysis and vibrational spectroscopy studies to determine their molecular structures and to explore the nature of their intermolecular interactions. These studies are critical for the rational design of new compounds with specific properties (Shukla et al., 2014).

Biological Activity and Medicinal Chemistry

  • Antimicrobial Activity : Thiomorpholine derivatives are investigated for their potential antimicrobial activities. The synthesis of new bioactive molecules incorporating thiomorpholine moieties aims at developing safer, less toxic, and more effective antimicrobial agents. The structural characterization and biological evaluation of these compounds contribute to medicinal chemistry and drug development efforts (Kardile & Kalyane, 2010).

Material Science and Luminescence Studies

  • Luminescence Modulation : Thiomorpholine-containing compounds have been studied for their luminescent properties, particularly in the context of europium-doped vesicles. These studies highlight the potential of thiomorpholine derivatives in modulating luminescence intensity, which is crucial for developing new materials for optical applications (Yan et al., 2009).

properties

IUPAC Name

[3-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSNZQSIXQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643382
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-46-7
Record name Methanone, [3-(4-thiomorpholinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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